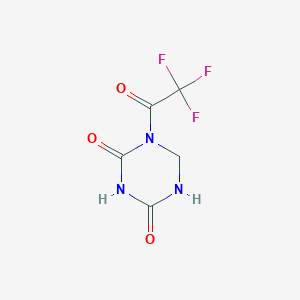
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione, commonly known as TAD, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. TAD is a versatile reagent that can be used for a variety of chemical reactions, including peptide synthesis, amidation, and esterification.
Mechanism Of Action
TAD works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amino groups. TAD forms an intermediate acyltrifluoroacetate, which can undergo nucleophilic attack by the amino group of the peptide. The resulting intermediate can then undergo intramolecular amidation to form a cyclic peptide or react with another amino group to form a linear peptide.
Biochemical And Physiological Effects
TAD does not have any known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, the peptides synthesized using TAD can have a variety of biochemical and physiological effects, depending on their sequence and structure.
Advantages And Limitations For Lab Experiments
TAD has several advantages over other coupling reagents, including high efficiency, low toxicity, and ease of use. TAD is also compatible with a wide range of solvents and amino acids. However, TAD has some limitations, including its high cost and the need for an excess of reagent to ensure complete coupling.
Future Directions
There are several future directions for the use of TAD in scientific research. One area of interest is the development of new methods for peptide synthesis using TAD. Another area of interest is the use of TAD in the synthesis of other heterocyclic compounds. Additionally, TAD may have potential applications in drug discovery and development, as peptides are increasingly being used as therapeutics.
Synthesis Methods
TAD can be synthesized by reacting cyanuric chloride with trifluoroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TAD as a white crystalline solid. The purity of TAD can be improved by recrystallization or column chromatography.
Scientific Research Applications
TAD has been widely used in scientific research for its ability to facilitate peptide synthesis. TAD can be used as a coupling reagent in solid-phase peptide synthesis, where it can activate carboxylic acids and form amide bonds with amino groups. TAD has also been used in the synthesis of cyclic peptides, where it can form lactams by intramolecular amidation.
properties
CAS RN |
180177-50-8 |
|---|---|
Product Name |
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
Molecular Formula |
C5H4F3N3O3 |
Molecular Weight |
211.1 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
InChI Key |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Canonical SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
synonyms |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
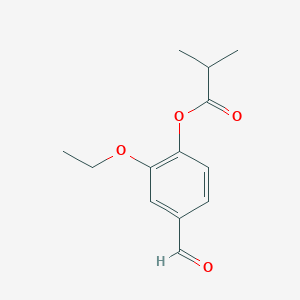
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
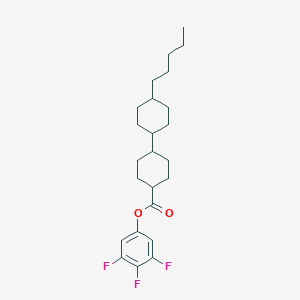
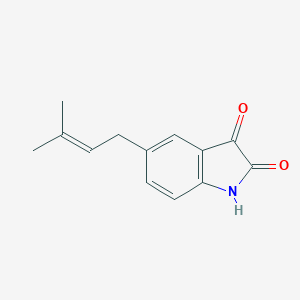
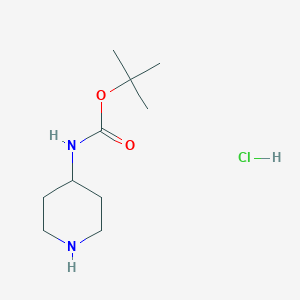
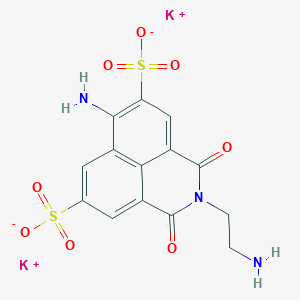
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
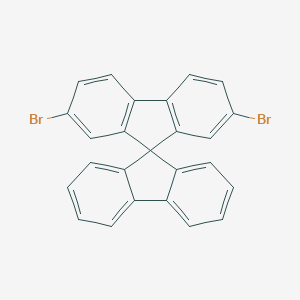
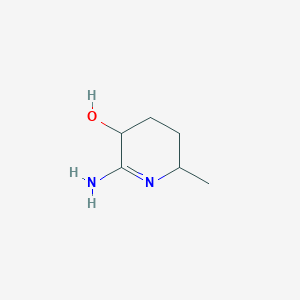

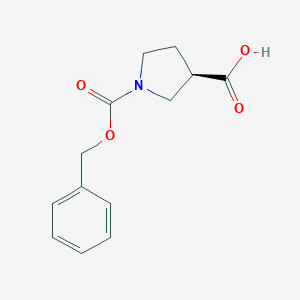
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)